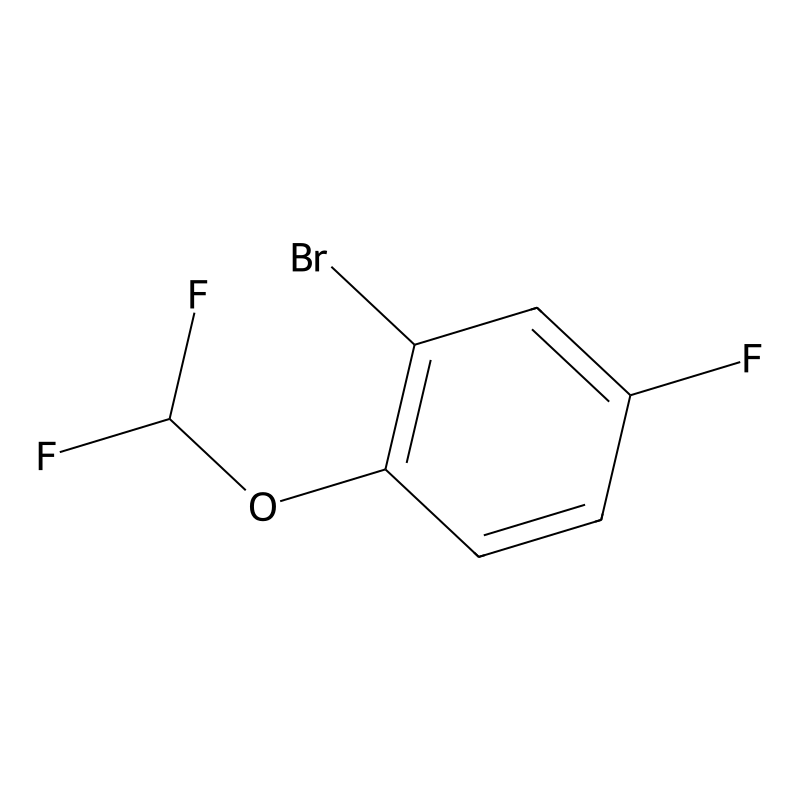

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is a chemical compound used in the field of organic chemistry .

Electrochemical Bromofunctionalization of Alkenes: One application of this compound is in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

This method is considered safe and sustainable, reducing waste by avoiding chemical oxidants and minimizing the risk of hazardous reagents through the in situ generation of reactive intermediates .

Application in Palladium-Catalyzed Direct Arylations

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the field of organic chemistry for palladium-catalyzed direct arylation of heteroarenes . This process involves the coupling of the compound with various heteroarenes such as benzothiophene, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyrazine and menthofuran . The products were obtained in good yields ranging from 79% to 93% .

Application in the Synthesis of Trifluoromethylbenzene Derivatives

Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of trifluoromethylbenzene derivatives . The compound can be used as a starting material for the synthesis of “2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene”, a compound with a molecular weight of 291.02 . This compound can then be used in further reactions to synthesize more complex trifluoromethylbenzene derivatives .

Application in the Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application in the Synthesis of Difluorobenzo[d][1,3]dioxole

Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of difluorobenzo[d][1,3]dioxole . The compound can be used as a starting material for the synthesis of a bromo-substituted difluorobenzo[d][1,3]dioxole . This compound can then be used in further reactions to synthesize more complex difluorobenzo[d][1,3]dioxole derivatives .

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, with the molecular formula C7H4BrF3O, is an aromatic compound characterized by a bromine atom and a difluoromethoxy group attached to a fluorinated benzene ring. This compound belongs to the class of bromobenzenes, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties imparted by the halogen substituents.

There is no documented information regarding the specific mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene in biological systems.

Due to the lack of specific data, it is advisable to handle 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene with caution, assuming it might possess the following hazards:

- Mild irritant: The bromo and fluoro substituents can be mildly irritating to the skin and eyes.

- Potential respiratory irritant: Similar to other aromatic compounds, it could irritate the respiratory system upon inhalation.

- Unknown environmental impact: The environmental impact of this compound is not documented, so proper disposal procedures should be followed.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation: The compound can be oxidized to form phenolic derivatives or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the difluoromethoxy group, which influence the reactivity of the compound.

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene typically involves:

- Bromination: This is achieved through the bromination of 4-fluoro-1-(difluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

- Solvent Conditions: The reaction is commonly carried out in inert solvents like dichloromethane or chloroform at low temperatures to control the reaction rate and ensure high yield .

Industrial methods may utilize continuous flow reactors for scalability, optimizing conditions for consistent quality and yield.

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing fluorinated pharmaceuticals known for enhanced efficacy and stability.

- Agrochemicals: The compound is utilized in developing herbicides and insecticides due to its ability to interact effectively with biological targets.

- Materials Science: It is employed in producing advanced materials like liquid crystals and polymers that benefit from its unique electronic properties .

Studies on similar compounds suggest that 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene may interact with various biological targets through halogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and binding affinity, making it a candidate for further research in medicinal chemistry and material sciences .

Several compounds share structural similarities with 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. Here are notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | 0.95 | Lacks additional fluorine atoms affecting reactivity. |

| 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene | 0.91 | Different substitution pattern leading to varied properties. |

| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 0.89 | Contains trifluoromethoxy group, enhancing electronic effects. |

| 2-Bromo-4-fluoro-1-methoxybenzene | 0.87 | Lacks fluorine substituents compared to the target compound. |

| 1-Bromo-3-(difluoromethoxy)benzene | 0.76 | Different position of substituents alters chemical behavior. |

The unique combination of bromine and multiple fluorine atoms in 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene imparts distinct electronic properties that differentiate it from these similar compounds, making it valuable for specialized applications in various scientific fields .

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2-bromo-1-(difluoromethoxy)-4-fluorobenzene primarily relies on electrophilic aromatic substitution mechanisms, specifically bromination of 4-fluoro-1-(difluoromethoxy)benzene. The fundamental mechanism involves a two-step process where the electrophilic bromine species attacks the aromatic ring to form a sigma complex intermediate, followed by deprotonation to restore aromaticity [1] [2].

The initial step requires the formation of a highly electrophilic bromine species. When molecular bromine (Br₂) is used, it must be activated by Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃) [3] [4]. The catalyst coordinates with bromine, creating a polarized complex that effectively acts as a bromine cation (Br⁺) [1] [2]. This activation is crucial because unactivated bromine is insufficiently electrophilic to react with the relatively stable aromatic ring.

The mechanism proceeds through formation of an arenium intermediate, also known as a Wheland intermediate or sigma complex. This carbocation intermediate is stabilized by resonance but remains significantly less stable than the original aromatic system [1] [2]. The loss of aromatic stability (approximately 150 kilojoules per mole) makes this step endergonic and represents the rate-determining step of the reaction [1].

The regioselectivity of bromination in substituted benzenes depends on the electronic effects of existing substituents. The difluoromethoxy group acts as a moderate electron-withdrawing group through its inductive effect, while the fluorine substituent is also electron-withdrawing . These substituents direct bromination to positions meta to their location, making the synthesis of 2-bromo-1-(difluoromethoxy)-4-fluorobenzene highly regioselective when starting from appropriately substituted precursors [6].

Low-Temperature Bromination Protocols

Low-temperature bromination protocols have been developed to enhance selectivity and minimize side reactions in aromatic bromination reactions. These methods typically operate at temperatures ranging from -30°C to 0°C, providing superior control over reaction outcomes [7] [6].

The use of N-bromosuccinimide (NBS) as a brominating agent under low-temperature conditions has proven particularly effective. NBS offers several advantages over molecular bromine, including better selectivity, easier handling, and reduced formation of polyhalogenated products [8] [6]. The mechanism involves acid-catalyzed activation of NBS, where protonation of the carbonyl oxygen increases the electrophilicity of the bromine atom [9].

Temperature control is critical in these protocols because lower temperatures reduce the kinetic energy of reactants, leading to more selective reactions. The Arrhenius equation demonstrates that small changes in temperature can dramatically affect reaction rates and selectivity [10]. At reduced temperatures, the energy barrier for undesired side reactions becomes prohibitively high, while the desired bromination pathway remains favorable [6] [11].

Solvent selection plays a crucial role in low-temperature bromination. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are preferred because they remain liquid at low temperatures and can dissolve both organic substrates and ionic catalysts [6] [9]. These solvents also provide good solvation for the ionic intermediates formed during the reaction, stabilizing the transition state and improving reaction efficiency [12].

The stoichiometry of low-temperature bromination reactions requires careful optimization. Typically, slight excess of the brominating agent (1.1-1.2 equivalents) is used to ensure complete conversion while minimizing over-bromination [6]. The catalyst loading is generally kept low (0.1-0.5 equivalents) to maintain selectivity while providing sufficient activation [8].

Novel Synthetic Routes

Phase-Transfer Catalyzed Difluoromethoxylation

Phase-transfer catalysis represents a significant advancement in difluoromethoxylation methodology, enabling the efficient introduction of the difluoromethoxy group under mild conditions. This approach utilizes phase-transfer catalysts (PTCs) to facilitate the transfer of reagents between aqueous and organic phases, overcoming solubility limitations that typically hinder difluoromethoxylation reactions [13].

The mechanism involves the use of chlorodifluoromethane (ClCF₂H) as the difluoromethoxylating reagent in the presence of a strong base and a phase-transfer catalyst. Common phase-transfer catalysts include tetrabutylammonium bromide (TBAB) and 18-crown-6 ether derivatives [13]. The catalyst facilitates the extraction of the phenoxide anion from the aqueous phase into the organic phase, where it can react with the difluoromethylating agent.

The reaction proceeds through nucleophilic substitution, where the phenoxide anion attacks the carbon atom of ClCF₂H, displacing chloride and forming the difluoromethoxy linkage. The reaction conditions typically involve temperatures of 80-100°C and basic media using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) [13]. The phase-transfer catalyst enables efficient mixing of the aqueous base with the organic substrate and difluoromethylating agent.

Optimization of phase-transfer catalyzed difluoromethoxylation requires careful consideration of several parameters. The choice of phase-transfer catalyst significantly affects reaction efficiency, with quaternary ammonium salts generally providing better results than crown ethers for this specific transformation [13]. The base strength and concentration must be optimized to ensure complete deprotonation of the phenolic precursor while avoiding decomposition of the difluoromethylating agent.

Solvent selection is crucial for successful phase-transfer catalysis. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide provide optimal conditions by dissolving both the organic substrate and the catalyst-complexed reagents [13]. The reaction atmosphere must be carefully controlled to prevent hydrolysis of the difluoromethylating agent, typically requiring anhydrous conditions and inert atmosphere [14].

Water-Phase Synthesis Approaches

Water-phase synthesis represents an emerging green chemistry approach for difluoromethoxylation reactions. This methodology leverages the unique properties of water as a reaction medium, including its high heat capacity, environmental compatibility, and ability to promote certain organic reactions through hydrophobic effects [15] [16] [17].

The concept of "aquachemistry" involves performing organic reactions in aqueous media without relying on organic co-solvents or phase-transfer catalysts. Water-phase difluoromethoxylation can be achieved through several mechanisms, including on-water catalysis, where reactions occur at the water-organic interface, and true aqueous-phase reactions using water-soluble precursors [16] [17].

In water-phase synthesis, the difluoromethoxylation reagent must be designed to be compatible with aqueous conditions. This often involves the use of water-soluble difluoromethyl radical precursors such as sodium difluoromethane sulfonate (CF₂HSO₂Na) [18]. The reaction mechanism typically involves radical processes, where the difluoromethyl radical is generated under mild conditions and subsequently trapped by the aromatic substrate [18].

The advantages of water-phase synthesis include enhanced reaction rates due to hydrophobic effects, improved selectivity through unique solvation environments, and reduced environmental impact [15] [16]. The high heat capacity of water provides excellent temperature control, particularly important for exothermic difluoromethoxylation reactions [17].

However, water-phase synthesis also presents challenges, including limited solubility of hydrophobic substrates, potential hydrolysis of reactive intermediates, and difficulties in product isolation from aqueous media [15]. These limitations can be addressed through the use of surfactants, co-solvents, or specialized reaction conditions that maintain the benefits of aqueous chemistry while overcoming solubility issues [16].

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The selection of appropriate solvents and catalysts is fundamental to achieving high yields and selectivity in the synthesis of 2-bromo-1-(difluoromethoxy)-4-fluorobenzene. Solvent selection must consider multiple factors including polarity, boiling point, chemical compatibility, and environmental impact [12] [19] [20].

For bromination reactions, polar aprotic solvents such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are typically preferred because they provide good solubility for both the aromatic substrate and the Lewis acid catalyst while remaining chemically inert [3]. The dielectric constant of the solvent significantly influences reaction rates and selectivity, with moderately polar solvents (dielectric constant 5-15) generally providing optimal conditions [12].

The choice of catalyst depends on the specific bromination methodology employed. For traditional electrophilic aromatic substitution, iron(III) bromide (FeBr₃) and aluminum(III) bromide (AlBr₃) are the most commonly used Lewis acid catalysts [3] [4]. These catalysts activate molecular bromine by coordination, creating a more electrophilic species capable of attacking the aromatic ring. The catalyst loading typically ranges from 0.1 to 1.0 equivalents, with higher loadings providing faster reaction rates but potentially reduced selectivity [8].

For NBS bromination, acid catalysts such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (CF₃COOH) are employed to activate the N-bromo compound [6] [9]. The acid protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom. Careful control of acid concentration is essential to avoid over-activation, which can lead to multiple bromination or other side reactions [21].

In difluoromethoxylation reactions, catalyst selection depends on the specific methodology. Phase-transfer catalysts such as tetrabutylammonium bromide facilitate reactions between phases, while photocatalysts such as ruthenium complexes or organic dyes enable light-driven difluoromethylation processes [13] [14]. The choice of catalyst must consider factors including activity, selectivity, cost, and environmental impact [12].

Temperature and Stoichiometric Control

Temperature control is critical for optimizing both reaction rate and selectivity in the synthesis of 2-bromo-1-(difluoromethoxy)-4-fluorobenzene. The relationship between temperature and reaction outcomes follows the Arrhenius equation, where small changes in temperature can dramatically affect reaction rates and product distributions [10] [22].

For bromination reactions, low temperatures (typically -30°C to 0°C) generally provide higher selectivity by reducing the energy available for side reactions [6] [11]. However, excessively low temperatures can slow reaction rates to impractical levels, requiring optimization to balance selectivity and efficiency [22]. The activation energy difference between desired and undesired pathways determines the optimal temperature range for maximum selectivity [10].

Temperature control becomes particularly important when multiple reactive sites are present on the substrate. Higher temperatures can lead to over-bromination or reaction at less favorable positions, while carefully controlled low temperatures can direct bromination to the desired position [6] [11]. For 2-bromo-1-(difluoromethoxy)-4-fluorobenzene synthesis, maintaining temperatures below 0°C during bromination helps ensure regioselective substitution [6].

Stoichiometric control involves optimizing the molar ratios of reactants to achieve maximum conversion while minimizing waste and side product formation [23] [24]. For bromination reactions, the stoichiometry of the brominating agent relative to the substrate significantly affects both conversion and selectivity. Typically, 1.0-1.2 equivalents of brominating agent are used to ensure complete conversion while avoiding over-bromination [6].

The catalyst stoichiometry must also be optimized, as excessive catalyst loading can lead to over-activation and reduced selectivity, while insufficient catalyst results in slow reaction rates [8]. For Lewis acid catalysts in bromination reactions, loadings of 0.1-0.5 equivalents typically provide optimal performance [3] [4].

Reaction time optimization requires monitoring the reaction progress to determine the optimal duration. Too short reaction times result in incomplete conversion, while excessively long times can lead to product degradation or side reactions [24]. The use of analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy enables real-time monitoring of reaction progress and optimization of reaction conditions [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant